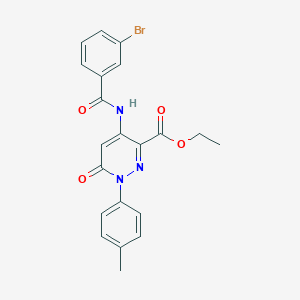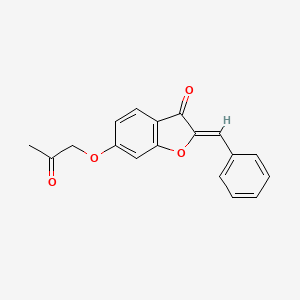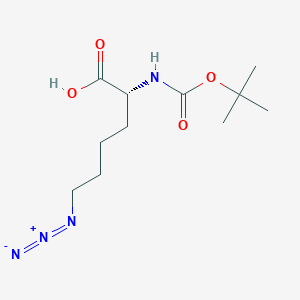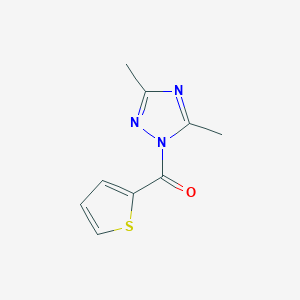
Ethyl 4-(3-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amide group (benzamido), a carboxylate ester group (ethyl carboxylate), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the bromine atom in the bromobenzamido group could potentially be replaced by other groups in a substitution reaction . The ester group could be hydrolyzed to produce an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling and melting points .科学的研究の応用
Heterocyclic Chemistry and Synthetic Pathways
One significant application of related compounds involves the synthesis of novel heterocycles, which are crucial in medicinal chemistry for their potential biological activities. For instance, research by Shekarchi et al. (2003) detailed the syntheses of various [1,2,3]selenadiazolo and [1,2,3]thiadiazolo derivatives as well as 2-benzofuranyl-1,3,4-oxadiazole derivatives, showcasing the versatility of similar ethyl carboxylate precursors in creating complex heterocyclic structures with potential pharmaceutical applications (Shekarchi et al., 2003).
Antimicrobial and Anticancer Activities
Compounds derived from similar ethyl carboxylate frameworks have been evaluated for their antimicrobial and anticancer properties. For example, Farag et al. (2008) reported the synthesis of new pyrimidine derivatives and their subsequent antimicrobial evaluation, indicating the potential of these compounds in developing new antimicrobial agents (Farag et al., 2008). Additionally, Abdel-Motaal et al. (2020) synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating potent anticancer activity against the colon HCT-116 human cancer cell line, further illustrating the therapeutic potential of such compounds (Abdel-Motaal et al., 2020).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Dohare et al. (2017) developed pyranpyrazole derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel, a critical aspect for industrial applications. This study highlights the utility of ethyl carboxylate derivatives in protecting metals against corrosion, offering insights into designing more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
GPR35 Agonists
In the realm of receptor biology, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, illustrating the application of such compounds in studying orphan G protein-coupled receptors. This research underscores the potential of ethyl carboxylate derivatives in molecular biology and pharmacology for exploring receptor functions and signaling pathways (Thimm et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXACSBGOVQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)
![2-tert-butyl-1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2649893.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)
methanone](/img/structure/B2649901.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)



![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

